molecular formula C14H22ClNO2 B13746580 N,N-Diethylglycine 2,6-xylyl ester hydrochloride CAS No. 2014-22-4

N,N-Diethylglycine 2,6-xylyl ester hydrochloride

Cat. No.: B13746580
CAS No.: 2014-22-4
M. Wt: 271.78 g/mol
InChI Key: CHDQGNIFEXUXOH-UHFFFAOYSA-N
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Description

N,N-Diethylglycine 2,6-xylyl ester hydrochloride is an organic compound with the molecular formula C14H22ClNO2. It is a derivative of glycine, where the amino group is substituted with diethyl groups and the carboxyl group is esterified with 2,6-xylyl alcohol. This compound is typically used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylglycine 2,6-xylyl ester hydrochloride generally involves the esterification of N,N-diethylglycine with 2,6-xylyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N,N-Diethylglycine 2,6-xylyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release the active N,N-diethylglycine, which can then interact with biological pathways. These interactions can modulate various physiological processes, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylglycine hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethylglycine: The parent compound without esterification.

    2,6-Xylyl alcohol: The alcohol used in the esterification process.

Uniqueness

N,N-Diethylglycine 2,6-xylyl ester hydrochloride is unique due to its specific esterification with 2,6-xylyl alcohol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

2014-22-4

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

[2-(2,6-dimethylphenoxy)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13(16)17-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3;1H

InChI Key

CHDQGNIFEXUXOH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

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